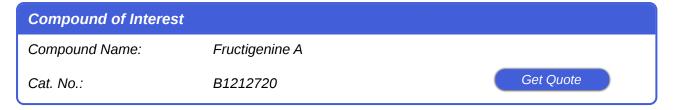


Fructigenine A: A Technical Overview of its Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A is a natural product that has garnered interest within the scientific community. This technical guide provides a comprehensive summary of its chemical and physical properties, alongside an overview of its reported biological activities and the methodologies used for its synthesis and evaluation. The information is presented to support further research and development efforts related to this compound.

Chemical and Physical Properties

Fructigenine A is a complex heterocyclic molecule. Its key chemical and physical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C27H29N3O3	[1][2]
Molecular Weight	443.54 g/mol	
Exact Mass	443.22089180 Da	[1]
IUPAC Name	(1R,4S,9R)-16-acetyl-4-benzyl- 9-(2-methylbut-3-en-2- yl)-2,5,16- triazatetracyclo[7.7.0.0 ² , ⁷ .0 ¹⁰ , ¹⁵]hexadeca-10,12,14-triene-3,6- dione	
CAS Number	127926-11-8	-
Synonyms	NSC637143, CHEMBL1982258	-
XLogP3-AA	4.1	_
Hydrogen Bond Donor Count	1	_
Solubility	Data not available in the reviewed literature.	-
Melting Point	Data not available in the reviewed literature.	-

Spectral Data

A ¹³C NMR spectrum for **Fructigenine A** has been reported, with DMSO-d₆ as the solvent. Detailed spectral data, including peak lists for NMR, mass spectrometry, and infrared spectroscopy, are not readily available in the public domain and would require access to the original research publications.

Biological Activity

Fructigenine A has been reported to exhibit cytotoxic properties against a range of cancer cell lines. It was first isolated from the fungus Penicillium fructigenum. Subsequent studies have



indicated its potential as an anti-proliferative agent.

The reported cytotoxic activities of **Fructigenine A** include:

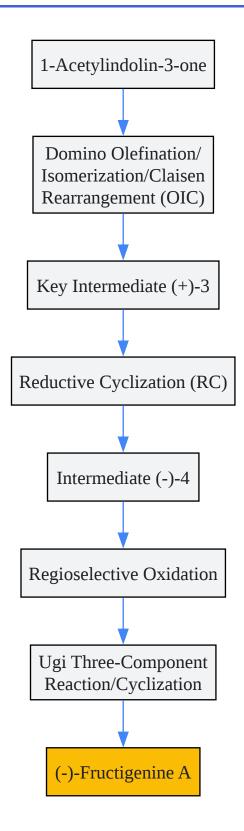
- Inhibition of mouse lymphoma L-5178y cell proliferation.
- Cytotoxicity against mouse carcinoma cells tsFT210.
- Moderate cytotoxicity against murine fibrosarcoma L929, human cervical tumor HeLa cells, and human erythroleukemia K562 cells.

Quantitative data, such as IC₅₀ values, for these cytotoxic effects are not available in the reviewed literature. Furthermore, there is currently no information on the specific mechanism of action or the intracellular signaling pathways affected by **Fructigenine A**.

Experimental Methodologies Total Synthesis of (-)-Fructigenine A

The first total synthesis of (-)-**Fructigenine A** was accomplished by Kawasaki and colleagues in 2010. The synthesis is a multi-step process, with the key transformations outlined in the workflow diagram below. The overall yield reported for the synthesis was 11.9% over 14 steps from 1-acetylindolin-3-one.





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Figure 1: High-level workflow for the total synthesis of (-)-Fructigenine A.



General Protocol for Cytotoxicity Assessment (MTT Assay)

While the specific protocols for assessing the cytotoxicity of **Fructigenine A** are not detailed in the available literature, a general methodology based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for evaluating the metabolic activity of cells and, by extension, their viability.

- 1. Cell Culture and Seeding:
- The target cancer cell lines (e.g., HeLa, K562, L929) are cultured in appropriate media and conditions.
- Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density.
- The plates are incubated to allow for cell attachment.
- 2. Compound Treatment:
- Fructigenine A is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of dilutions of the stock solution are prepared in the cell culture medium.
- The medium in the wells is replaced with the medium containing different concentrations of Fructigenine A. Control wells with vehicle (e.g., DMSO) and untreated cells are also included.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- 3. MTT Assay:
- After the incubation period, a solution of MTT is added to each well.
- The plates are incubated for a further period to allow for the reduction of MTT by metabolically active cells into formazan crystals.







- A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
- 4. Data Acquisition and Analysis:
- The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
- The cell viability is calculated as a percentage relative to the untreated control cells.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.





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Figure 2: Generalized experimental workflow for a cytotoxicity assay.



Signaling Pathways

A critical aspect of understanding the therapeutic potential of any cytotoxic compound is the elucidation of its mechanism of action, including the signaling pathways it modulates to induce cell death or inhibit proliferation. Despite the reported cytotoxic effects of **Fructigenine A**, a review of the available scientific literature reveals a lack of information regarding the specific signaling pathways through which it exerts its biological activity. Further research is required to investigate its effects on key cellular processes such as apoptosis, cell cycle regulation, and other relevant signaling cascades.

Conclusion

Fructigenine A is a natural product with established chemical properties and reported cytotoxic activity against several cancer cell lines. The successful total synthesis of this molecule opens avenues for further investigation into its biological effects. However, there are significant gaps in the current understanding of **Fructigenine A**, most notably the absence of quantitative cytotoxicity data (IC₅₀ values), a defined mechanism of action, and knowledge of the signaling pathways it affects. Future research should focus on these areas to fully characterize its potential as a therapeutic agent.

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